molecular formula C6H8N2O2 B179458 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID CAS No. 84255-24-3

2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID

Cat. No. B179458
Key on ui cas rn: 84255-24-3
M. Wt: 140.14 g/mol
InChI Key: QVXKYDAPVGBFJJ-UHFFFAOYSA-N
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Patent
US04672128

Procedure details

12 g (0.125 mole) of 2,4-dimethylimidazole, 42.5 g (0.3 mole) of potassium carbonate and 100 ml of liquid carbon dioxide were stirred for 5 hours at 150° C. in an autoclave, the reaction pressure being 130 bar. The reacted mixture was pulverized and suspended in 100 ml of water, and the stirred suspension was brought to pH 5-6 with hydrochloric acid. The precipitate which separated out was filtered off and dried to give 13 g (74% of theory) of pure 2,5-dimethylimidazole-4-carboxylic acid of melting point 234° C. (decomposition).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:7])[N:6]=1.[C:8](=O)([O-:10])[O-:9].[K+].[K+].C(=O)=O.Cl>O>[CH3:1][C:2]1[NH:6][C:5]([CH3:7])=[C:4]([C:8]([OH:10])=[O:9])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC=1NC=C(N1)C
Name
Quantity
42.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
liquid
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction pressure
CUSTOM
Type
CUSTOM
Details
The precipitate which separated out
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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